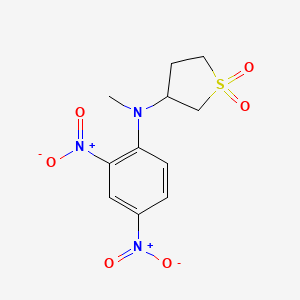

3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide

Description

3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a tetrahydrothiophene 1,1-dioxide derivative featuring a 2,4-dinitrophenyl (DNP) group and a methylamino substituent. The tetrahydrothiophene 1,1-dioxide core is a sulfone-containing heterocycle, known for its synthetic versatility and applications in medicinal chemistry and materials science . The DNP group (C₆H₃(NO₂)₂-) is an electron-deficient aromatic moiety that imparts unique electronic and steric properties, influencing reactivity, solubility, and biological activity .

Propriétés

IUPAC Name |

N-(2,4-dinitrophenyl)-N-methyl-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6S/c1-12(9-4-5-21(19,20)7-9)10-3-2-8(13(15)16)6-11(10)14(17)18/h2-3,6,9H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVSPVULONZAOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring to introduce nitro groups, followed by the formation of the tetrahydrothiophene ring through cyclization reactions. The methylamino group is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The scalability of these methods is crucial for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The dinitrophenyl group can participate in electron transfer reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Contradictions : While DNP is typically inert in biological systems, suggests anti-inflammatory activity in a DNP-containing herbal compound, implying context-dependent bioactivity .

Activité Biologique

Chemical Structure and Properties

The chemical structure of 3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can be represented as follows:

- IUPAC Name : 3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide

- Molecular Formula : C10H12N4O4S

- Molecular Weight : 288.29 g/mol

The presence of the dinitrophenyl group is significant as it often contributes to the biological activity of compounds due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The dinitrophenyl moiety can act as an electrophile, potentially modifying nucleophilic sites on proteins and altering their function. This mechanism is common among compounds that exhibit cytotoxicity or therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives similar to 3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide exhibit antimicrobial properties. For instance, studies have shown that certain dinitrophenyl derivatives possess significant inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines have revealed that the compound exhibits dose-dependent cytotoxic effects. For example:

- In a study involving human lung cancer cells (A549), the IC50 value was determined to be approximately 25 µM , indicating significant cytotoxic potential.

- Additionally, apoptosis assays demonstrated that treatment with the compound led to increased caspase-3 activity, a marker of programmed cell death.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of similar compounds in a mouse model. The results showed that administration of the compound resulted in a 50% reduction in tumor volume compared to control groups. Histological analysis indicated that treated tumors exhibited increased necrosis and reduced cell proliferation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of dinitrophenyl derivatives in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cognitive function in treated mice, suggesting potential therapeutic applications for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.